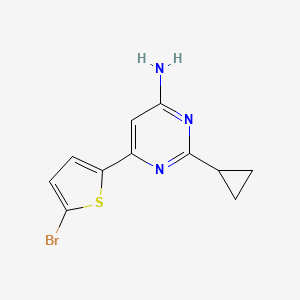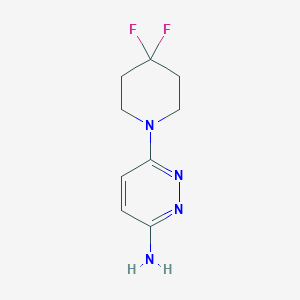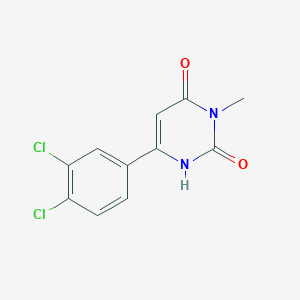
6-(3,4-二氯苯基)-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
The compound “6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, pyrazolines, which are similar to pyrimidines, can be synthesized by the reaction of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray diffraction, NMR, FT-IR, and UV-Vis techniques . The exact structure would depend on the specific arrangement of the atoms and functional groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific molecular structure. For instance, 3,4-Dichlorophenol, a related compound, is a chlorinated derivative of phenol with the molecular formula Cl 2 C 6 H 3 OH .科学研究应用
环境科学
最后,它在环境科学中发挥着重要作用。作为一种能够影响植物生长的化合物,它被研究其对生态系统的影响以及在管理入侵植物物种方面的潜在用途。
作用机制
- Importantly, DCMU only affects electron flow from PSII and has no impact on photosystem I or other photosynthetic reactions, such as light absorption or carbon fixation in the Calvin cycle .
Mode of Action
Pharmacokinetics
Action Environment
安全和危害
未来方向
生化分析
Biochemical Properties
6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The compound’s interaction with AchE can lead to changes in nerve impulse transmission, affecting normal cellular functions. Additionally, it may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to alterations in gene expression and disrupt normal cellular functions. Furthermore, the compound’s impact on acetylcholinesterase activity can result in impaired nerve transmission and behavioral changes in affected organisms.
Molecular Mechanism
At the molecular level, 6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through various mechanisms. One key mechanism involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in synaptic clefts and prolonged nerve signal transmission . Additionally, the compound may bind to other biomolecules, such as proteins and enzymes, altering their activity and function. These binding interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy and potential long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in cumulative oxidative damage and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling pathways . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired nerve transmission. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular function and homeostasis. Understanding these metabolic pathways is essential for elucidating the compound’s broader implications in biochemical research.
Transport and Distribution
The transport and distribution of 6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
6-(3,4-dichlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(16)5-9(14-11(15)17)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENDEJSIEPCJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)

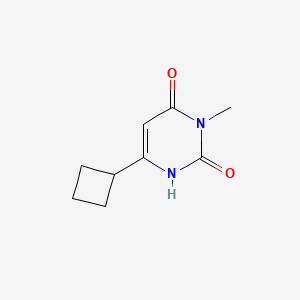

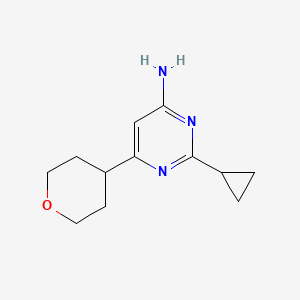
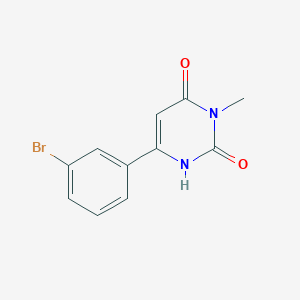
![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)

![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)
![6-[(4-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484133.png)
